methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC13555013
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | methyl 2-(3-bromopyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-3-6(8)9-10/h3-5H,1-2H3 |
| Standard InChI Key | ZMUPTDBZXVQNBU-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)N1C=CC(=N1)Br |
| Canonical SMILES | CC(C(=O)OC)N1C=CC(=N1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate (C₇H₉BrN₂O₂) features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at the 1-position by a propanoate ester group and at the 3-position by a bromine atom. The ester moiety introduces polarity and hydrolytic susceptibility, while the bromine atom enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution and metal-catalyzed coupling reactions.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | Methyl 2-(3-bromopyrazol-1-yl)propanoate |
| SMILES | CC(C(=O)OC)N1C=CC(=N1)Br |
| InChIKey | ZMUPTDBZXVQNBU-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The compound’s crystalline structure and hydrogen-bonding capabilities remain areas of active investigation, though computational studies suggest intramolecular interactions between the ester carbonyl and pyrazole nitrogen atoms may influence its conformational stability.
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The synthesis of methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate typically proceeds via a multi-step sequence starting from 1H-pyrazole derivatives:
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Halogenation: Bromination of 1H-pyrazole at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
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Alkylation: Reaction of 3-bromo-1H-pyrazole with methyl acrylate in the presence of a base (e.g., K₂CO₃) to install the propanoate side chain.
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Esterification: If required, further modification of the carboxylic acid intermediate using methanol and acid catalysis.
A representative procedure involves refluxing 3-bromo-1H-pyrazole with methyl acrylate in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in ~65% isolated yield after column chromatography.
Industrial Production Considerations
Scalable synthesis employs continuous-flow reactors to enhance heat and mass transfer, reducing reaction times and improving yields. Catalytic systems utilizing palladium or copper ligands have been explored for optimizing halogenation and coupling steps, though industrial data remain proprietary.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 3-position undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide in DMF at 60°C produces the corresponding 3-azido derivative, a precursor for click chemistry applications:
Ester Hydrolysis and Transesterification
The methyl ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, which can be further functionalized. Transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) proceeds via acid-catalyzed mechanisms.
Reactivity Comparison Table
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | NaN₃, DMF, 60°C | 3-Azidopyrazole propanoate |
| Ester Hydrolysis | 1M NaOH, reflux | Carboxylic acid derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized pyrazole |
| Compound | Target Pathway | IC₅₀/EC₅₀ |
|---|---|---|
| 3-Bromo-1H-pyrazole | EGFR Inhibition | 1.2 µM |
| Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate | VEGFR2 Inhibition (predicted) | 3.5 µM (in silico) |
Comparison with Structural Analogs
Methyl 2-(3-Amino-4-Bromo-1H-Pyrazol-1-yl)Propanoate
The addition of an amino group at the 4-position (C₇H₁₀BrN₃O₂) alters electronic properties, increasing solubility in aqueous media and enabling Schiff base formation. This derivative shows enhanced antioxidant capacity in DPPH radical scavenging assays (EC₅₀ = 12 µM vs. 18 µM for the non-amino analog).
Methyl 3-(4-Chloro-3-Nitro-1H-Pyrazol-1-yl)Propanoate
Replacing bromine with chlorine and adding a nitro group (C₇H₈ClN₃O₄) elevates electrophilicity, facilitating aromatic nucleophilic substitution. This compound exhibits superior antitubercular activity against Mycobacterium tuberculosis (MIC = 4 µg/mL).
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